CYP11B2 Inhibition: 5-Pyridin-3-yl Indoline Derivative Achieves Low Nanomolar Potency, Comparable to Clinical Candidates
A derivative built directly on the 5-(pyridin-3-yl)indoline scaffold, 1-(7-chloro-5-(pyridin-3-yl)indolin-1-yl)ethanone, exhibits an IC50 of 7.4 nM against human CYP11B2 in V79 cell-based assays [1]. This places it within approximately twofold of the clinical-stage aldosterone synthase inhibitors fadrozole and LCI699, which both show IC50 values in the low nanomolar range [2]. The data demonstrates that the unsubstituted 5-(pyridin-3-yl)indoline core provides a viable starting point for achieving clinically relevant target engagement.
| Evidence Dimension | CYP11B2 inhibition IC50 |
|---|---|
| Target Compound Data | IC50 = 7.4 nM (for 1-(7-chloro-5-(pyridin-3-yl)indolin-1-yl)ethanone, a direct derivative of the target scaffold) |
| Comparator Or Baseline | Fadrozole: IC50 ~3 nM; LCI699: IC50 ~3 nM |
| Quantified Difference | Target scaffold derivative is within 2.5× of clinical candidates; absolute potency remains in the low nanomolar range |
| Conditions | V79 cell lines stably expressing human CYP11B2; substrate: deoxycorticosterone |
Why This Matters
Sub-10 nanomolar potency against the primary target confirms the scaffold's suitability for lead optimization programs where clinical candidate comparability is the benchmark.
- [1] BindingDB. BDBM336235: 1-(7-chloro-5-(pyridin-3-yl)indolin-1-yl)ethanone. CYP11B2 IC50 7.40 nM. US Patent US9745282. https://bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=336235 (accessed 2025). View Source
- [2] Yin L, Hu Q, Emmerich J, Lo MM, Metzger E, Ali A, Hartmann RW. Novel pyridyl- or isoquinolinyl-substituted indolines and indoles as potent and selective aldosterone synthase inhibitors. J Med Chem. 2014;57(12):5179-5189. doi:10.1021/jm500140c View Source
